Home > Products > Screening Compounds P16106 > 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid - 1004644-54-5

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Catalog Number: EVT-3207602
CAS Number: 1004644-54-5
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-[(3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole []

  • Compound Description: This compound incorporates both a benzimidazole and a substituted pyrazole ring. The reported crystal structure reveals a dihedral angle of 68.2° between these two ring systems. []

2. 2-(5-(4-Chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid []

  • Compound Description: This compound was under investigation for its degradation profile and the emergence of impurities under different pH conditions. Notably, at pH 9.0, a process-related impurity, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, was identified. []

3. Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate []

  • Compound Description: This compound was identified as a process-related impurity during the synthesis and stability studies of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, specifically emerging under alkaline conditions (pH 9.0). []

4. 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid []

  • Compound Description: This compound is highlighted for its regiospecific synthesis. The unambiguous determination of its structure, confirmed by X-ray crystallography, was essential due to the challenges posed by spectroscopic techniques in differentiating regioisomers. []

5. 3-[5-(4-Bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid []

  • Compound Description: Similar to its analogue above, this compound also demonstrates regiospecific synthesis. It crystallizes as a unique mixed solvate with dichloromethane, diethyl ether, and water. Notably, the crystal structure exhibits Br···Br interactions. []
Synthesis Analysis

The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be achieved through several methods, often involving the reaction of specific precursors under controlled conditions. A common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with 5-methyl-4-nitro-1H-pyrazole, which serves as a key building block.
  2. Reagents: Propanoic acid or its derivatives are utilized to introduce the propanoic acid moiety.
  3. Reaction Conditions: The reaction may be conducted under acidic or basic conditions, often requiring heat to facilitate the reaction. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly employed.
  4. Purification: Post-reaction, the product is purified using techniques like recrystallization or chromatography to isolate the desired compound from by-products.

Specific parameters such as temperature, time, and concentrations must be optimized to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid features a pyrazole ring substituted with a methyl group and a nitro group at the 5 and 4 positions, respectively. The propanoic acid side chain is attached at the 3-position of the pyrazole ring.

Key Structural Features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms, which contributes to the compound's reactivity.
  • Nitro Group: This electron-withdrawing group enhances the acidity of the carboxylic acid and can influence biological activity.
  • Molecular Geometry: The compound exhibits a planar configuration due to resonance stabilization within the pyrazole ring.

Structural Data:

  • Molecular Weight: 199.16 g/mol
  • Density: Approximately 1.51 g/cm³ at 20 °C .
  • Boiling Point: Estimated at around 406.9 °C .
Chemical Reactions Analysis

3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can participate in various chemical reactions typical of carboxylic acids and pyrazole derivatives:

  1. Esterification: Reacting with alcohols to form esters under acidic conditions.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to more reactive intermediates.
  3. Nucleophilic Substitution: The nitro group can undergo reduction reactions, altering the electronic properties of the molecule.

These reactions are significant for developing derivatives with varied biological activities.

Mechanism of Action

The mechanism of action for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid primarily involves its interaction with biological targets through hydrogen bonding and electrostatic interactions due to its functional groups:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by mimicking substrate structures, thereby blocking active sites.
  2. Receptor Binding: The presence of the nitro group can enhance binding affinity to specific receptors, influencing pharmacodynamics.

Research into its specific mechanisms is ongoing, particularly regarding its potential therapeutic uses.

Applications

3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several promising applications in various fields:

  1. Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in targeting specific enzymatic pathways.
  2. Agricultural Chemistry: The compound may serve as an agrochemical agent due to its potential herbicidal or fungicidal properties.
  3. Material Science: Its unique chemical properties could lead to applications in developing new materials with specialized functions.

Research continues into optimizing its synthesis and exploring its full range of applications across different scientific disciplines.

Introduction to Pyrazole-Based Heterocyclic Systems

Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their structural diversity and broad pharmacological profiles. These five-membered heterocyclic rings containing two adjacent nitrogen atoms exhibit π-excess aromatic character, enabling preferential electrophilic substitution at position 4 and nucleophilic attacks at positions 3/5. The molecular architecture allows extensive derivatization, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Within this chemical space, 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (PubChem CID: 7018418; C~7~H~9~N~3~O~4~) exemplifies strategic functionalization through nitro and carboxyalkyl groups, positioning it as a compound of significant synthetic and biological interest [1] [2].

Table 1: Fundamental Chemical Data for 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid

PropertyValue
IUPAC Name3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
Molecular FormulaC~7~H~9~N~3~O~4~
PubChem CID7018418
Molecular Weight199.17 g/mol
Heterocyclic Core1,3-Disubstituted Pyrazole
Key Functional GroupsNitro (-NO~2~), Carboxyalkyl (-CH~2~CH~2~COOH)

Structural Significance of Nitropyrazole Derivatives in Medicinal Chemistry

The introduction of a nitro group (-NO~2~) at the C4 position of pyrazole imparts distinctive electronic and steric properties that profoundly influence bioactivity:

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group reduces the electron density of the pyrazole ring, enhancing its π-deficient character. This modification facilitates interactions with electron-rich biological targets, improving binding affinity. The nitro group’s resonance effects further polarize the ring system, creating electrophilic centers amenable to nucleophilic attack in enzymatic pockets [2] [4].

  • Biological Activity Enhancement: Nitropyrazole derivatives demonstrate expanded pharmacological profiles compared to non-nitrated analogs. The nitro group serves as:

  • A hydrogen bond acceptor, strengthening target interactions
  • A metabolic handle for bioreduction in prodrug designs (e.g., antimicrobial/antiparasitic agents)
  • A steric blocker restricting rotational freedom in adjacent substituentsNotably, 4-nitropyrazoles exhibit superior antibacterial and antifungal activities versus their 3-nitro isomers due to optimized spatial orientation [4] [10].
  • Thermal Stability: The electron-deficient nature conferred by the nitro group enhances thermal stability—a critical attribute for compounds requiring high-temperature synthesis or processing. This stability is evident in the persistence of 5-methyl-4-nitro-1H-pyrazole cores under reflux conditions common in heterocyclic synthesis [2].

Role of Carboxyalkyl Linkers in Bioactive Molecule Design

The propanoic acid chain in 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid exemplifies strategic linker design:

  • Conformational Flexibility: The three-carbon tether (‑CH~2~CH~2~COO–) provides optimal spatial separation between the pyrazole core and conjugated functional groups. This separation balances rigidity and flexibility, enabling the carboxylic acid terminus to explore binding pockets inaccessible to the heterocycle alone. Molecular modeling indicates that shorter chains (acetic acid) restrict rotational freedom, while longer tethers (butanoic acid) increase entropic penalties upon target binding [5] [10].

  • Biomolecular Interactions: The terminal carboxylic acid serves as:

  • A hydrogen bond donor/acceptor for salt bridge formation with basic amino acid residues (e.g., arginine, lysine)
  • An anionic binding group for metalloenzyme active sites
  • A proton-donating moiety modulating cellular permeability via pH-dependent ionizationElectrostatic potential maps confirm enhanced polarity at the linker terminus, facilitating interactions with hydrophilic enzyme regions [5].

  • Conjugation Versatility: The carboxylic acid enables straightforward derivatization into:

  • Amides via coupling with amines
  • Esters for prodrug strategies
  • Metal coordination complexes exploiting O,O’-chelationThis versatility underpins the compound’s utility as a synthetic intermediate for hybrid pharmacophores [1] [10].

Table 2: Impact of Carboxyalkyl Linker Length on Pyrazole Derivative Properties

Linker StructureRepresentative CompoundKey Biological Implications
-CH~2~COOHPyrazole-1-acetic acidHigh rigidity; limited target engagement depth
-CH~2~CH~2~COOH3-(Pyrazol-1-yl)propanoic acidOptimal balance of flexibility/binding
-(CH~2~)~3~COOHPyrazole-1-butanoic acidIncreased hydrophobicity; enhanced membrane transit

Historical Development of 1,3-Disubstituted Pyrazole Pharmacophores

The medicinal exploration of pyrazoles commenced with Knorr’s landmark synthesis in 1883, utilizing cyclocondensation of β-diketones with hydrazines. This method yielded regioisomeric pyrazoles, establishing the foundation for 1,3-disubstituted variants [2] [4]:

  • Early Innovations (Pre-2000): Initial focus centered on anti-inflammatory pyrazoles like antipyrine (phenazone), discovered in 1884. The 1960s–1990s witnessed diversification into:
  • H~2~-receptor agonists (Betazole)
  • Analgesics (Difenamizole)These agents validated the pyrazole nucleus as a versatile pharmacophore but lacked nitro functionalization [4].

  • Modern Era (2000–Present): Strategic C4 nitro substitution emerged as a key optimization strategy. Notable advances include:

  • Regioselective Syntheses: Gosselin (2009) achieved >98% regioselectivity for 1-aryl-4-nitropyrazoles using aprotic dipolar solvents (DMF, DMAc) with HCl catalysis—overcoming historical challenges with ethanol-mediated condensations [2] [4].
  • Antitubercular Agents: 1,3-Diaryl-4-nitropyrazoles (e.g., Compound 6b; MIC: 5.04 μg/mL vs. M. tuberculosis H37Ra) demonstrated efficacy via putative inhibition of the phosphopantetheinyl transferase (PptT) target, with negligible cytotoxicity in Vero, A549, and HepG2 cells [8].
  • Hybrid Molecules: Conjugation of 4-nitropyrazoles with propanoic acid linkers enabled access to dual-targeting agents. For example, 3-(4-nitro-3-arylpyrazol-1-yl)propanoic acids exhibit simultaneous COX-2 inhibition and antioxidant activity via free radical scavenging [10].
  • Synthetic Evolution: Contemporary methods employ:
  • Cyclocondensation: Hydrazines + 1,3-dicarbonyls/ynones/enones
  • Transition Metal-Free Trifluoromethylation: Using Togni’s reagent (CF~3~) for 3-trifluoromethylpyrazoles
  • One-Pot Oxidative Aromatization: Chalcone + arylhydrazine → pyrazole (82% yield; Cu(OTf)~2~/[bmim]PF~6~ catalysis) [2] [4] [5].

Table 3: Milestones in 1,3-Disubstituted Pyrazole Drug Development

EraKey CompoundTherapeutic ApplicationStructural Features
1884AntipyrineAnalgesic/Antipyretic1,5-Dimethyl-2-phenylpyrazol-3-one
1960sBetazoleH~2~-Receptor Agonist (Gastric)3-(Pyrazol-3-yl)ethylguanidine
1990sCelecoxibCOX-2 Selective Anti-Inflammatory1,5-Diarylpyrazole sulfonamide
Post-2010Nitro/Carboxyalkyl DerivativesMultitarget AgentsC4-NO~2~; N1-carboxyalkyl tethers

The integration of nitro groups and carboxyalkyl linkers in pyrazoles like 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid represents a strategic evolution in heterocyclic drug design. This molecular framework merges historical synthetic accessibility with contemporary target engagement strategies, positioning it as a versatile scaffold for future therapeutic innovation.

Note: All listed compounds are for research purposes only.

Properties

CAS Number

1004644-54-5

Product Name

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

IUPAC Name

3-(5-methyl-4-nitropyrazol-1-yl)propanoic acid

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)

InChI Key

CWXDCDBVUHQQRI-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1CCC(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=NN1CCC(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.